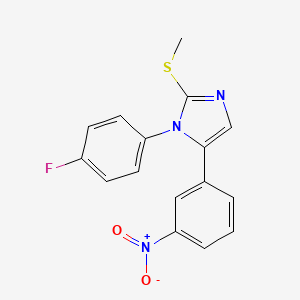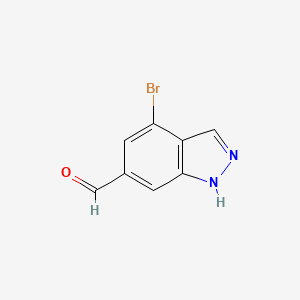![molecular formula C13H11N5OS B2839010 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone CAS No. 1058495-93-4](/img/structure/B2839010.png)
2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone” is a complex organic molecule that contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is substituted at the 3-position with a methyl group and at the 7-position with a thioether linkage to a phenylethanone moiety .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of the triazolopyrimidine core, with the electron-donating methyl group and the electron-withdrawing phenylethanone group likely influencing the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and purity. As a complex organic molecule, it would be expected to have a relatively high molecular weight .Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Agents
A series of compounds structurally related to "2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone" have been prepared with potential antimicrobial and antitumor activities. For instance, some studies have focused on the synthesis of thiazolopyrimidines and triazolopyrimidines, demonstrating promising activity against various microbial strains and cancer cell lines. The detailed synthesis, spectroscopic, and biological data of these compounds highlight their significance in pharmaceutical research and development (El-Bendary et al., 1998; Abdelriheem et al., 2017; Gomha et al., 2018).
Synthesis of Novel Organic Molecules
Research into novel synthetic routes for the creation of complex organic molecules is a significant application area. Various methods have been developed for synthesizing pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and other heterocyclic compounds, which are beneficial as antimetabolites in purine biochemical reactions and exhibit antitrypanosomal activity. These synthetic methodologies enable the construction of molecules with diverse biological activities, contributing to the exploration of new therapeutic agents (Zheng et al., 2014; Lahmidi et al., 2019).
Structural and Mechanistic Insights
Some studies provide structural elucidation and mechanistic insights into the synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and related compounds. These works detail the reactions involved in forming these molecules, including cyclocondensations, and offer comprehensive analysis through microanalysis, spectral data, and computational calculations. Understanding these mechanisms is crucial for developing novel compounds with tailored properties for specific scientific or therapeutic applications (Hassneen & Abdallah, 2003; Mabkhot et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound, 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone, is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. Docking studies suggest that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of CDK2 by the compound leads to significant alterations in cell cycle progression . This results in the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have good bioavailability .
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM respectively . It also induces apoptosis within HCT cells .
Propiedades
IUPAC Name |
2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-18-12-11(16-17-18)13(15-8-14-12)20-7-10(19)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHOTZRALIQZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)C3=CC=CC=C3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2838927.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838928.png)

![N-cyclohexyl-N-methyl-N'-[4-(4-pentylcyclohexyl)phenyl]urea](/img/structure/B2838934.png)
![1-[4-(Isobutyrylamino)phenyl]-1-cyclohexanecarboxylic acid](/img/structure/B2838936.png)

![(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B2838939.png)


![N'-(3-Chloro-4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2838943.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2838946.png)


